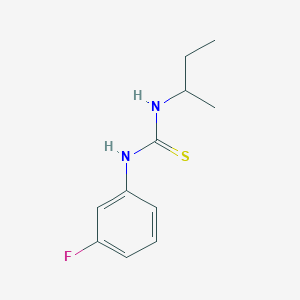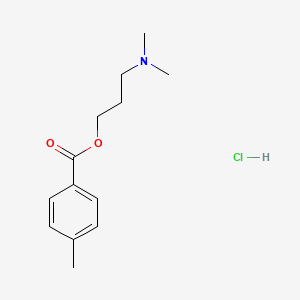
1-Butan-2-yl-3-(3-fluorophenyl)thiourea
Overview
Description
1-Butan-2-yl-3-(3-fluorophenyl)thiourea is an organosulfur compound belonging to the thiourea family. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine . The compound’s structure consists of a butan-2-yl group attached to a thiourea moiety, which is further substituted with a 3-fluorophenyl group .
Preparation Methods
The synthesis of 1-Butan-2-yl-3-(3-fluorophenyl)thiourea typically involves the reaction of 3-fluoroaniline with butan-2-isothiocyanate under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane or ethanol, at room temperature or slightly elevated temperatures. The product is then purified using recrystallization or column chromatography techniques .
Industrial production methods for thiourea derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Butan-2-yl-3-(3-fluorophenyl)thiourea undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, mild to moderate temperatures, and appropriate catalysts or additives to enhance reaction efficiency . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butan-2-yl-3-(3-fluorophenyl)thiourea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Butan-2-yl-3-(3-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or proteins involved in various biological processes, leading to its observed biological effects . For example, it may inhibit bacterial growth by targeting essential enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .
Comparison with Similar Compounds
1-Butan-2-yl-3-(3-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-(2-Fluorophenyl)-3-(3-trifluoromethylphenyl)thiourea: Known for its strong inhibitory effect on Gram-positive pathogens.
N-(2-(2-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)hydrazine-1-carbonothioyl)benzamide: Used as a fluorescent chemosensor for detecting metal ions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other thiourea derivatives .
Properties
IUPAC Name |
1-butan-2-yl-3-(3-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2S/c1-3-8(2)13-11(15)14-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUAXPGDBKAXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=S)NC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,5-dioxo-3-thiomorpholin-4-ylpyrrolidin-1-yl)phenyl]acetamide](/img/structure/B4025740.png)
![4-{[(1-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}naphthalen-2-yl)oxy]methyl}benzoic acid](/img/structure/B4025747.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-phenylglycinamide](/img/structure/B4025751.png)
![2-[(4-chlorophenyl)thio]-N-(4-ethylphenyl)propanamide](/img/structure/B4025752.png)
![N-[2-(cyclohexylthio)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4025755.png)
![N~2~-(2,5-dimethoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4025759.png)
![5-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4025779.png)
![4-Methyl-6-[2-(4-methylphenoxy)ethylsulfanyl]pyrimidin-2-amine](/img/structure/B4025794.png)

![N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{[(4E)-5-OXO-1-PHENYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}BUTANAMIDE](/img/structure/B4025802.png)

![6-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4025810.png)
![N-(4-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4025817.png)
![N~2~-[2-(benzoylamino)benzoyl]-N~1~-phenylisoleucinamide](/img/structure/B4025825.png)
